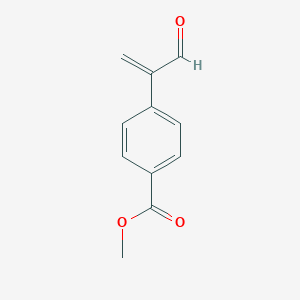
Benzoic acid, 4-(1-formylethenyl)-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 4-(1-formylethenyl)-, methyl ester: is an organic compound that belongs to the class of benzoic acid derivatives. This compound is characterized by the presence of a benzoic acid core with a 4-(1-formylethenyl) substituent and a methyl ester functional group. It is used in various chemical and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-(1-formylethenyl)-, methyl ester can be achieved through several synthetic routes. One common method involves the reaction of benzoic acid derivatives with appropriate aldehydes under specific reaction conditions. For instance, the use of catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts can facilitate the reaction . The reaction typically involves reflux conditions in water for about 45 minutes, yielding the desired product with high efficiency .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: Benzoic acid, 4-(1-formylethenyl)-, methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the formylethenyl and methyl ester functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the formylethenyl group to a carboxylic acid.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the formylethenyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzoic acid core, facilitated by reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed: The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzoic acid derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Chemistry: In chemistry, benzoic acid, 4-(1-formylethenyl)-, methyl ester is used as a precursor for the synthesis of various heterocyclic compounds.
Biology and Medicine: In biological and medical research, this compound is investigated for its potential therapeutic properties. It has been studied for its antimicrobial, antifungal, and anticancer activities. Researchers are exploring its use in developing new pharmaceuticals and therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other chemical intermediates. Its unique chemical properties make it valuable in various manufacturing processes .
作用機序
The mechanism of action of benzoic acid, 4-(1-formylethenyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The formylethenyl group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the inhibition of microbial growth, induction of apoptosis in cancer cells, and modulation of inflammatory pathways .
類似化合物との比較
Benzoic acid, 4-formyl-: This compound has a similar structure but lacks the methyl ester group.
Benzoic acid, 4-(1-hydroxyethenyl)-, methyl ester: This compound has a hydroxyl group instead of a formyl group.
Uniqueness: Benzoic acid, 4-(1-formylethenyl)-, methyl ester is unique due to the presence of both the formylethenyl and methyl ester functional groups. These groups confer distinct chemical properties, making it valuable for specific applications in chemistry, biology, and industry .
特性
分子式 |
C11H10O3 |
|---|---|
分子量 |
190.19 g/mol |
IUPAC名 |
methyl 4-(3-oxoprop-1-en-2-yl)benzoate |
InChI |
InChI=1S/C11H10O3/c1-8(7-12)9-3-5-10(6-4-9)11(13)14-2/h3-7H,1H2,2H3 |
InChIキー |
XJVQIJNIKOFVDF-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=C(C=C1)C(=C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



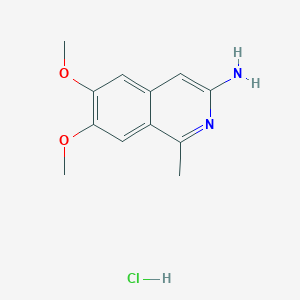
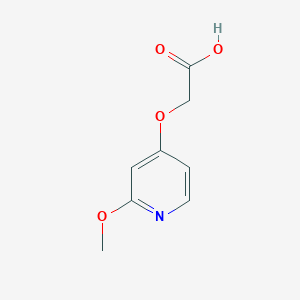
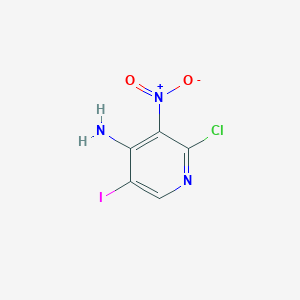

![7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine-5-carboxylic acid](/img/structure/B15220525.png)

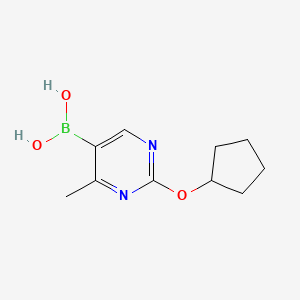
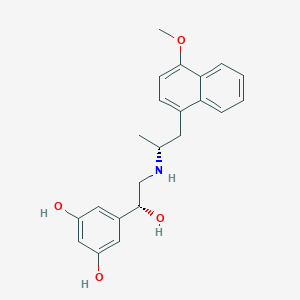

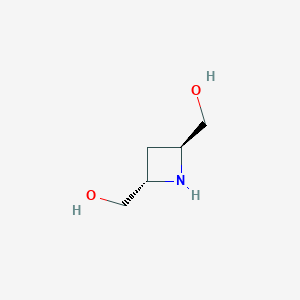
![4-Bromo-7-chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15220562.png)
![tert-butyl N-[(3S,5S)-5-(hydroxymethyl)oxolan-3-yl]carbamate](/img/structure/B15220564.png)
![3-Chloro-4-methyl-N-[3-(1H-naphtho[2,3-d]imidazol-2-yl)propyl]benzene-1-sulfonamide](/img/structure/B15220580.png)
